molecular formula C13H15NO4 B11864183 2-(Cyclohexyloxy)-5-nitrobenzaldehyde

2-(Cyclohexyloxy)-5-nitrobenzaldehyde

Cat. No.: B11864183
M. Wt: 249.26 g/mol
InChI Key: JBGJQZVUWNJKLT-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-5-nitrobenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclohexyloxy group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)-5-nitrobenzaldehyde typically involves the following steps:

    Alkylation: The cyclohexyloxy group can be introduced via an alkylation reaction, where cyclohexanol reacts with the benzaldehyde derivative in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like tin(II) chloride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(Cyclohexyloxy)-5-nitrobenzoic acid.

    Reduction: 2-(Cyclohexyloxy)-5-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexyloxy)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-nitrobenzaldehyde depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, blocking its activity. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

    2-(Cyclohexyloxy)-4-nitrobenzaldehyde: Similar structure but with the nitro group at the 4-position.

    2-(Cyclohexyloxy)-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a nitro group.

    2-(Cyclohexyloxy)-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a nitro group.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-cyclohexyloxy-5-nitrobenzaldehyde

InChI

InChI=1S/C13H15NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2

InChI Key

JBGJQZVUWNJKLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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